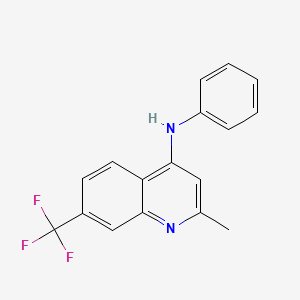

2-甲基-N-苯基-7-(三氟甲基)喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” is a chemical compound with the molecular formula C17H13F3N2 . It is a type of quinoline, a class of compounds that have been found to have pharmaceutical applications .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Various synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

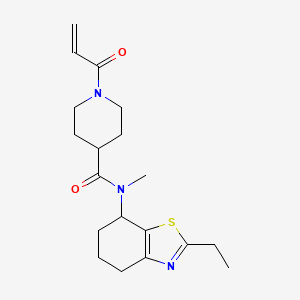

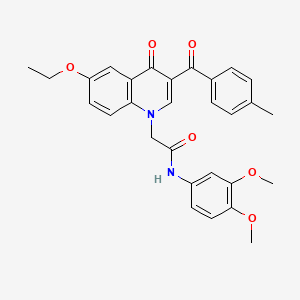

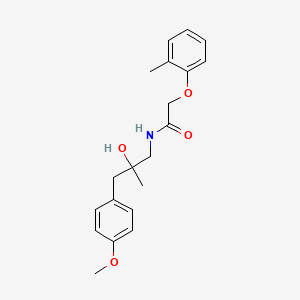

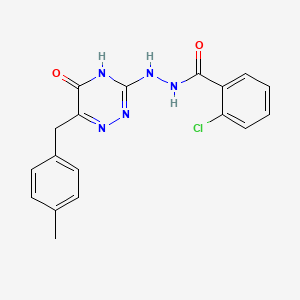

The molecular structure of “2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” consists of a quinoline core with a trifluoromethyl group at the 7-position, a phenyl group attached to the nitrogen atom, and a methyl group at the 2-position .Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine” include a molecular weight of 302.294 g/mol, a topological polar surface area of 38.9 Ų, and a complexity of 352 .科学研究应用

C17H13F3N2\text{C}{17}\text{H}{13}\text{F}3\text{N}_2C17H13F3N2

, exhibits interesting properties and has been investigated in various fields. Here are six distinct applications:- 喹啉类衍生物,包括该化合物,已显示出有希望的抗癌潜力。它们可以抑制肿瘤细胞生长并诱导细胞凋亡。 研究人员已探索了它们作为针对特定癌症类型的靶向治疗方法的应用 {_svg_1}.

- 基于喹啉的分子通常表现出抗炎特性。通过调节炎症通路,它们有可能减轻与各种疾病相关的慢性炎症。 研究人员已经研究了它们对炎症标志物和细胞因子的影响 .

- 喹啉类衍生物在抗疟疾药物开发中有着悠久的历史。氯喹和羟氯喹等化合物与我们的目标化合物在结构上相似,已被用于治疗疟疾。 调查该衍生物的抗疟疾潜力是相关的 .

- 正在进行的COVID-19大流行引发了人们对寻找具有抗SARS-CoV-2活性的化合物的兴趣。一些喹啉类衍生物已显示出对病毒复制的抑制作用。 研究人员已探索了它们作为辅助治疗或预防剂的潜力 .

- 结核病 (TB) 仍然是全球性的健康挑战。基于喹啉的化合物已被研究用于其抗结核活性。 了解该化合物对抗结核分枝杆菌的作用机制和疗效对于结核药物的开发至关重要 .

抗癌活性

抗炎作用

抗疟疾应用

抗SARS-CoV-2活性

抗结核特性

总之,2-甲基-N-苯基-7-(三氟甲基)喹啉-4-胺在从癌症研究到传染病的各个领域都具有广阔的前景。其独特的化学结构使其成为进一步研究的有吸引力的候选者。 研究人员继续探索其潜在的应用,其药效团可能会激发新的药物设计策略 . If you need more information or have additional questions, feel free to ask! 😊

未来方向

作用机制

Target of Action

The primary target of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .

Mode of Action

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to an accumulation of DNA damage and replication stress . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . This disruption can lead to the accumulation of insertion or deletion errors at microsatellite repeat sequences in cancerous cells, a phenomenon known as microsatellite instability (MSI) .

Result of Action

The result of the action of 2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine is the inhibition of cell proliferation . In vitro studies have shown that this compound exhibits excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .

生化分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to specific sites on these molecules, potentially influencing their function.

Cellular Effects

Some quinoline derivatives have been found to exhibit antiproliferative activity against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Some quinazoline compounds, which are structurally similar to quinolines, may be metabolized by aldehyde oxidase (AOX) in vivo .

属性

IUPAC Name |

2-methyl-N-phenyl-7-(trifluoromethyl)quinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2/c1-11-9-15(22-13-5-3-2-4-6-13)14-8-7-12(17(18,19)20)10-16(14)21-11/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYHIQLHYZOPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2475512.png)

azanide](/img/structure/B2475513.png)

![3-[(2,4-difluorophenyl)imino]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2475529.png)

![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)